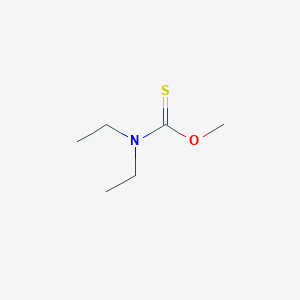
Tyrosine, 3-hydroxy-O-methyl-
Overview
Description
“Tyrosine, 3-hydroxy-O-methyl-” is an amino acid derivative . It appears as a white crystal or crystalline powder . It has a high solubility in water . It is an important organic synthesis intermediate that can be used to synthesize a variety of drugs and biologically active compounds . Its chiral structure makes it have potential pharmacological and biological activities .
Synthesis Analysis
It can be synthesized by a variety of synthetic methods. A common method is by hydroxymethyl protection of L-tyrosine followed by hydroxy substitution .Molecular Structure Analysis
The molecular formula of “Tyrosine, 3-hydroxy-O-methyl-” is C10H13NO4 . The molar mass is 211.22 .Chemical Reactions Analysis
Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .Physical And Chemical Properties Analysis
The density of “Tyrosine, 3-hydroxy-O-methyl-” is 1.318±0.06 g/cm3 (Predicted) . The boiling point is 422.0±45.0 °C (Predicted) . The pKa is 3.75±0.10 (Predicted) .Scientific Research Applications
Metabolic Improvement
This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . It has been shown to improve host metabolic conditions in diet-induced obese mice . The metabolic benefits of HMCA were ascribable to this compound .
Weight Management
Dietary HMCA was efficacious against high-fat diet (HFD)-induced weight gain . This effect was attributed to the conversion of HMCA into this compound by gut microbiota .
Hepatic Lipid Metabolism
This compound has been shown to regulate hepatic lipid metabolism . It improved insulin sensitivity and mitigated the effects of a high-fat diet-induced hepatic steatosis .
Gut Microbiota Modulation
The compound modulates gut microbes associated with host metabolic homeostasis . It increased the abundance of organisms belonging to the phylum Bacteroidetes and reduced the abundance of the phylum Firmicutes .
Functional Foods and Preventive Medicines
The results of the studies suggest that this compound derived from HMCA is metabolically beneficial . These findings provide insights for the development of functional foods and preventive medicines, based on the microbiota of the intestinal environment, for the prevention of metabolic disorders .
Mechanism of Action
Target of Action
It is known that this compound is a metabolite produced by gut microbiota from dietary polyphenols , which might contribute to their health benefits .
Mode of Action
It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects .
Biochemical Pathways
It is known that dietary polyphenols and their metabolites can affect various biochemical pathways related to health benefits such as anticancer and cardiovascular protective effects .
Pharmacokinetics
(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been studied in Sprague-Dawley rats . After oral administration of HMPA, intact and conjugated HMPAs were detected in the bloodstream and reached the maximum concentration in 15 minutes . HMPA and its conjugates were also detected in the target organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . This study demonstrated that orally administered HMPA undergoes rapid metabolism and wide tissue distribution with an absorption ratio of at least 1.2% .
Action Environment
It is known that dietary polyphenols and their metabolites can have several health benefits such as anticancer and cardiovascular protective effects , and these effects can be influenced by various factors including diet and gut microbiota .
Safety and Hazards
The relevant safety information may vary depending on the specific application and preparation method. It is recommended to read the relevant safety information carefully before use and follow the corresponding operating regulations and safety codes . During handling and storage, you need to pay attention to moisture and fire protection, and take appropriate personal protective measures . Because it is an organic synthesis intermediate, it may have a certain impact on the environment. Therefore, proper handling and disposal should be carried out in accordance with local environmental protection regulations .
Future Directions
The field of tyrosine bioconjugation is rapidly progressing and is expected to inspire future research . This is due to the wide variety of applications these techniques provide, including powerful tools for the investigation of biological systems, the development of well-defined biomaterials, and the use of protein bioconjugates as therapeutics .
properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXPIKKZQGWJMW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963096 | |
| Record name | 3-Hydroxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosine, 3-hydroxy-O-methyl- | |
CAS RN |
4368-01-8, 35296-56-1 | |
| Record name | 4-Methoxytyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levodopa, 4-O-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-O-methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVODOPA, 4-O-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)




![(1R,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1251208.png)
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B1251211.png)




![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)